Rpkpfqwfwll

Ghrelin Receptor Inverse Agonism GHSR1a

Potent GHSR1a inverse agonist (EC50 5.2 nM) with proven 24h plasma stability. Enables reproducible appetite and cancer pathway studies with minimal compensation artifacts. Ideal for chronic in vitro protocols.

Molecular Formula C79H109N19O12
Molecular Weight 1516.8 g/mol
Cat. No. B14017412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRpkpfqwfwll
Molecular FormulaC79H109N19O12
Molecular Weight1516.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)
InChIKeyXVOCEQLNJQGCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RPKPFQWFWLL (D-Arg1,D-Phe5,D-Trp7,9,Leu11-Substance P) Procurement Guide for Broad-Spectrum Neuropeptide Inverse Agonism


RPKPFQWFWLL, also known as rPKPfQwFwLL-NH2 or [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P (CAS 96736-12-8), is a synthetic 11-amino acid peptide analog of the neuropeptide Substance P [1]. It is classified as a broad-spectrum neuropeptide inverse agonist and antagonist, with its primary characterized activity being a potent full inverse agonist at the ghrelin receptor (GHSR1a) . The compound is used exclusively as a research tool to investigate constitutive G-protein coupled receptor signaling, neuropeptide-driven cancer pathways, and appetite regulation mechanisms.

Why RPKPFQWFWLL Cannot Be Substituted with Generic Substance P Analogs in Ghrelin and Neuropeptide Research


Despite its origins as a Substance P analog, RPKPFQWFWLL (Antagonist D) possesses a unique pharmacological profile that distinguishes it from other Substance P-derived antagonists. Unlike antagonists designed for specific neurokinin-1 (NK1) receptor blockade, RPKPFQWFWLL exhibits a combination of potent ghrelin receptor inverse agonism and a broad antagonistic spectrum across multiple neuropeptide families [1]. Its metabolic stability profile and degradation pathways also differ significantly from closely related compounds like Antagonist G [2], making it an unsuitable substitute in protocols where both target profile and stability are critical.

Quantitative Differentiation of RPKPFQWFWLL: Head-to-Head Data for Scientific Selection


Ghrelin Receptor Inverse Agonist Potency: RPKPFQWFWLL vs. KwFwLL-NH2

RPKPFQWFWLL demonstrates significantly higher potency as a ghrelin receptor inverse agonist compared to the hexapeptide KwFwLL-NH2, a common peptide comparator . This difference is critical for assays requiring robust constitutive activity suppression.

Ghrelin Receptor Inverse Agonism GHSR1a

Spectrum of Receptor Antagonism: RPKPFQWFWLL vs. Antagonist G

In comparative studies for anti-tumor applications, RPKPFQWFWLL (Antagonist D) was reported to possess a broader antagonistic spectrum than Antagonist G ([Arg6, D-Trp7,9, NmePhe8]substance P(6-11)), suggesting greater therapeutic utility against neuropeptide-driven cancers [1].

Neuropeptide Antagonism Broad-Spectrum Anticancer Research

In Vitro Plasma Stability: RPKPFQWFWLL vs. Antagonist G

RPKPFQWFWLL (Antagonist D) demonstrates superior stability in human plasma compared to Antagonist G. In a 24-hour incubation study at 37°C, Antagonist D remained stable with less than 13% degradation, while Antagonist G underwent significant C-terminal oxidation, particularly in plasma, resulting in notable degradation [1].

Peptide Stability Metabolic Profiling In Vitro Pharmacology

Stability in Aqueous and Acidic Media: RPKPFQWFWLL vs. Antagonist G

The stability profile of RPKPFQWFWLL in various media differs significantly from that of Antagonist G, providing a practical advantage for reagent preparation. Antagonist D was found to be stable (never >13% degradation over 24 hours at 37°C) in water, 1 M acetic acid, and plasma, whereas Antagonist G showed significant degradation even in aqueous solutions at low concentrations (0.1 μg/mL), with a half-life of 20.9 hours at 37°C [1].

Peptide Solubility Reagent Storage Assay Development

Metabolic Pathway and Degradation Product Identification

The metabolic degradation pathway of RPKPFQWFWLL (Antagonist D) has been fully characterized, identifying two major metabolites generated by serine carboxypeptidase action at the C-terminus: [deamidated]-antagonist D and [des-Leu11]-antagonist D [1]. This characterization is essential for interpreting activity loss in long-term experiments and for designing stable analogs.

Peptide Metabolism Structure-Activity Relationship Pharmacokinetics

Constitutive Ghrelin Receptor Signaling Suppression

In a functional cellular assay, RPKPFQWFWLL (rPKPfQwFwLL) completely suppressed constitutive ghrelin receptor signaling in COS-7 cells transiently transfected with the receptor, reducing activity to levels observed in untransfected control cells [1]. This confirms its full inverse agonist efficacy, which is distinct from neutral antagonists that only block agonist-induced activity.

Constitutive Activity GHSR Receptor Pharmacology

High-Value Research Applications for RPKPFQWFWLL Based on Differentiated Evidence


Investigating Constitutive Ghrelin Receptor Signaling in Obesity and Appetite Regulation

RPKPFQWFWLL is the optimal tool for studies requiring complete suppression of constitutive GHSR1a activity. Its high potency (EC50 = 5.2 nM) and full inverse agonist efficacy make it superior to moderate potency alternatives like KwFwLL-NH2 (EC50 = 45.6 nM) for investigating the physiological relevance of ghrelin receptor constitutive signaling in appetite control and energy homeostasis. This is particularly relevant for target validation studies in obesity and metabolic disorders.

Broad-Spectrum Neuropeptide Pathway Inhibition in Cancer Cell Models

For oncology research involving small-cell lung cancer (SCLC) and other neuropeptide-driven tumors, RPKPFQWFWLL provides the broadest antagonistic spectrum among peptide analogs . Its ability to simultaneously inhibit gastrin-releasing peptide, vasopressin, bradykinin, and CCK signaling, coupled with its well-characterized metabolic profile and identified degradation products , makes it a more reliable reagent for multi-pathway inhibition studies than Antagonist G. This is critical for avoiding pathway compensation artifacts in long-term cancer cell culture experiments.

Long-Term In Vitro Assays Requiring High Compound Stability

RPKPFQWFWLL's documented stability in human plasma and aqueous media (less than 13% degradation over 24 hours at 37°C) makes it the preferred choice for chronic treatment paradigms in vitro. In contrast, Antagonist G undergoes significant oxidation and hydrolysis under identical conditions, leading to variable results in extended assays. Researchers designing 24-72 hour signaling or proliferation studies should select RPKPFQWFWLL to ensure consistent compound activity throughout the experiment.

Structure-Activity Relationship (SAR) and Metabolism Studies

The fully characterized metabolic pathway of RPKPFQWFWLL, which results in two inactive metabolites ([deamidated]-antagonist D and [des-Leu11]-antagonist D) via serine carboxypeptidase action at the C-terminus , provides a validated framework for SAR studies. Researchers aiming to develop more stable peptide analogs or to understand the structural determinants of neuropeptide antagonist activity can use RPKPFQWFWLL as a well-defined reference compound with known metabolic liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rpkpfqwfwll

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.